molecular formula C23H18ClFN2O3S B2871161 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide CAS No. 686749-01-9

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide

Cat. No. B2871161
CAS RN: 686749-01-9
M. Wt: 456.92
InChI Key: MNGLEALIGYYUOS-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have shown clinical and biological applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives can vary greatly depending on the specific compound. They typically contain a benzopyrrole, which is an aromatic compound containing a benzenoid nucleus .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives can also vary. For instance, some compounds can undergo hydrolysis, converting to corresponding phenoxy acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly. In general, they are crystalline and colorless in nature with specific odors .

Mechanism of Action

Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific mechanism of action would depend on the exact structure of the compound.

Safety and Hazards

The safety and hazards associated with indole derivatives would depend on the specific compound. It’s important to note that while some indole derivatives have beneficial properties, others can be toxic or have side effects .

Future Directions

Given the diverse biological activities of indole derivatives, there is immeasurable potential to be explored for newer therapeutic possibilities . Researchers continue to synthesize various scaffolds of indole to screen different pharmacological activities .

properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O3S/c24-20-7-3-1-5-16(20)13-27-14-22(19-6-2-4-8-21(19)27)31(29,30)15-23(28)26-18-11-9-17(25)10-12-18/h1-12,14H,13,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGLEALIGYYUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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